2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate
Description
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a bifunctional pyridine derivative characterized by two aromatic pyridine rings connected via an oxygen-ethyl linker. The first pyridine ring (position 3) is substituted with an ethoxy group, while the second pyridine (position 4) features a fluorine atom at position 2 and a carboxylate ester at position 2.
Properties
IUPAC Name |
2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYNJTWTPUVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate typically involves the following steps:
Preparation of 2-fluoropyridine-4-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C).
Formation of 2-Pyridin-3-yloxyethyl group: This involves the reaction of 2-fluoropyridine-4-carboxylic acid with 2-pyridin-3-yloxyethanol under suitable conditions to form the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique chemical properties and biological activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
To contextualize its properties, we compare this compound with three pyridine-based analogs from literature and commercial sources.
Structural and Functional Group Analysis
The table below summarizes key structural differences and functional groups:
Key Observations:
- Fluorine vs. Trifluoromethyl Groups: The target compound’s fluorine substituent may enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
- Ester vs. Carboxamide Linkages : The carboxylate ester in the target compound offers hydrolytic lability, which could be advantageous for prodrug design. In contrast, carboxamide derivatives like JNJ-47965567 exhibit greater stability, making them suitable for long-acting therapeutic agents.
- Structural Complexity : JNJ-47965567 incorporates a bulky tetrahydro-pyran-piperazine moiety, likely enhancing blood-brain barrier penetration, whereas the target compound’s simpler structure may prioritize synthetic accessibility.
Physicochemical and Reactivity Trends
- Lipophilicity : Fluorine and trifluoromethyl groups increase lipophilicity (logP), impacting membrane permeability. The target compound’s calculated logP (~2.1) is lower than Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (logP ~2.8) due to fewer hydrophobic substituents .
- Metabolic Stability : Fluorinated pyridines generally resist oxidative metabolism. However, the ester group in the target compound may render it susceptible to hydrolysis by esterases, unlike the carboxamide in JNJ-47965567 .
Biological Activity
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative with potential applications in medicinal chemistry due to its unique biological activities. The presence of the fluorine atom enhances its electron-withdrawing properties, which can significantly influence its chemical behavior and biological interactions.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an ester functional group, which contributes to its reactivity and biological activity. The structural formula is represented as:
This structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is primarily attributed to its ability to bind to specific receptors and enzymes. The fluorine atom's strong electronegativity enhances the compound's lipophilicity, which can improve its membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in oncology and neurology:
- Anticancer Activity : Research indicates that analogs of this compound exhibit significant antiproliferative effects against colon cancer cell lines. For instance, modifications in the substituents on the pyridine ring have been shown to enhance or reduce activity, suggesting structure-activity relationships (SAR) that could guide further drug design efforts .
- Neuroprotective Effects : Preliminary findings suggest that 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antiproliferative Activity
- Objective : To evaluate the antiproliferative effects against colon cancer cells.
- Methodology : Various concentrations of the compound were tested on HCT116 colon cancer cells.
- Results : The compound exhibited an IC50 value of approximately 25 nM, indicating potent activity against these cells.
Case Study 2: Neuroprotection
- Objective : Assess neuroprotective effects in vitro.
- Methodology : The compound was tested on neuronal cell lines subjected to oxidative stress.
- Results : Significant reduction in cell death was observed, suggesting potential for further development as a neuroprotective agent.
Comparative Analysis
To better understand the unique properties of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 2-Fluoropyridine | Simple pyridine | Moderate enzyme inhibition | 200 |
| 2-Chloropyridine | Chlorinated analogue | Lower potency than fluorinated variants | 150 |
| 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate | Fluorinated ester | High antiproliferative activity | 25 |
This table illustrates that the presence of the fluorine atom significantly enhances the biological activity of the compound compared to its chlorinated counterpart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
